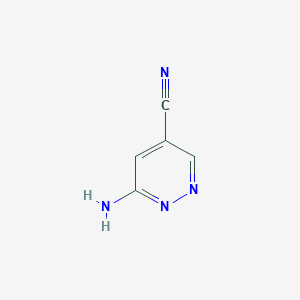

6-Aminopyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKQHWKMPGROIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783718-58-0 | |

| Record name | 6-aminopyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminopyridazine 4 Carbonitrile and Its Analogues

De Novo Synthetic Approaches to the Pyridazine (B1198779) Core Incorporating Amination and Cyanation

The de novo synthesis of the pyridazine ring offers a direct route to highly functionalized derivatives. These methods involve the strategic construction of the heterocyclic core from simpler, often acyclic, molecules, incorporating the desired amino and cyano groups during the ring-forming process.

Multi-Step Reaction Sequences from Simpler Precursors

The construction of complex molecules like 6-aminopyridazine-4-carbonitrile can be achieved through multi-step synthetic sequences. syrris.jp This approach allows for the gradual assembly of the target molecule, providing control over the introduction of various functional groups. The use of flow chemistry, where reactants are pumped through columns containing immobilized reagents and catalysts, represents a modern paradigm for such multi-step syntheses. syrris.jp This technique can significantly improve efficiency by avoiding extensive purification after each step and allowing for precise control over reaction conditions. syrris.jp

One can envision a hypothetical multi-step synthesis starting from simple, commercially available precursors. For instance, a reaction sequence could begin with the condensation of a dicarbonyl compound with a hydrazine (B178648) derivative to form the initial pyridazine ring. Subsequent steps would then focus on the introduction of the amino and cyano functionalities at the desired positions.

Cycloaddition and Condensation Reactions Leading to Pyridazine Rings

Cycloaddition and condensation reactions are fundamental strategies for the synthesis of heterocyclic rings, including pyridazines. baranlab.org These reactions offer convergent and atom-efficient pathways to the core structure. acsgcipr.org

Cycloaddition Reactions:

The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, can be employed to construct pyridazine rings. baranlab.orgorganic-chemistry.org This typically involves the reaction of an azadiene with an alkene or alkyne, followed by an oxidation step to form the aromatic pyridazine. baranlab.org Inverse electron demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are also a favored method. organic-chemistry.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes provide another powerful tool for pyridine (B92270) and, by extension, pyridazine synthesis. acsgcipr.orgnih.govyoutube.com These reactions can be catalyzed by various metals, including cobalt, rhodium, and nickel complexes. youtube.com

| Reaction Type | Reactants | Key Features | Reference |

| Diels-Alder | Azadiene + Alkyne/Alkene | Followed by oxidation to form the aromatic ring. | baranlab.org |

| Inverse Electron Demand Diels-Alder | Electron-deficient diene + Electron-rich dienophile | Favored method for pyridine ring construction. | organic-chemistry.org |

| [2+2+2] Cycloaddition | Nitrile + 2 x Alkyne | Transition metal-catalyzed (e.g., Co, Rh, Ni). | nih.govyoutube.com |

Condensation Reactions:

The condensation of 1,5-dicarbonyl compounds with hydrazine is a classic and straightforward approach to forming the pyridazine ring. baranlab.org Variations of this method have been developed to allow for the synthesis of asymmetrically substituted pyridazines by performing condensation steps sequentially. baranlab.org One-pot, three-component reactions involving, for example, an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of an amine source can also yield highly substituted pyridone derivatives. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl + Hydrazine | A simple and direct method. | baranlab.org |

| Three-Component Condensation | Aldehyde + Malononitrile + 1,3-Dicarbonyl | Efficient for creating highly substituted pyridones. | researchgate.net |

Functionalization and Derivatization Strategies of the Pyridazine Ring System

An alternative to de novo synthesis is the functionalization of a pre-existing pyridazine ring. This approach is particularly useful for late-stage modifications and the generation of analog libraries from a common intermediate.

Strategic Amination Reactions on Pyridazine Scaffolds

The introduction of an amino group onto a pyridazine ring can be achieved through various amination reactions. For instance, nucleophilic aromatic substitution of a halogenated pyridazine is a common strategy. researchgate.net The Chichibabin amination, which involves the direct reaction of a pyridine-like heterocycle with an amine in the presence of a strong base like sodium hydride, offers another route. orgsyn.org The efficiency of these reactions can be influenced by factors such as the choice of base, solvent, and the presence of catalysts or additives like lithium iodide. orgsyn.org

| Reaction | Reagents | Conditions | Key Features | Reference |

| Nucleophilic Aromatic Substitution | Halogenated Pyridazine + Amine | Often requires a base and/or catalyst. | A common and versatile method. | researchgate.net |

| Chichibabin Amination | Pyridazine + Amine | Strong base (e.g., NaH), often with additives (e.g., LiI). | Direct amination of the ring. | orgsyn.org |

Introduction and Manipulation of the Nitrile Functionality

The nitrile group is a valuable functional group in medicinal chemistry, capable of participating in various non-covalent interactions and acting as a covalent warhead. nih.gov Methods for introducing a nitrile group onto a pyridine or pyridazine ring are of significant interest. While direct C-H cyanation methods are still relatively rare, they represent a desirable approach for late-stage functionalization. researchgate.net

One strategy involves a tandem process where a dihydropyridine (B1217469) intermediate, generated in situ, reacts with a cyano electrophile. researchgate.net Another approach could involve the dehydration of a primary amide, although this can sometimes be challenging with certain reagents like phosgene (B1210022) which may favor nitrile formation from primary amides. wikipedia.org

Nucleophilic Aromatic Substitution on Halogenated Pyridazine Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings like pyridazine. researchgate.netresearchgate.net This strategy typically involves a halogenated pyridazine as the starting material. The halogen atom acts as a good leaving group, which can be displaced by a variety of nucleophiles, including amines, to introduce the desired functionality.

The reactivity of the halogenated pyridazine can be enhanced by the presence of electron-withdrawing groups on the ring. The choice of solvent, base, and temperature can significantly impact the yield and regioselectivity of the substitution reaction. For example, fluoride-promoted aminations on 6-halo-imidazo[1,2-b]pyridazines have been shown to be effective, with the use of a phase-transfer catalyst leading to high yields of the C-6 aminated products. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex organic molecules, including derivatives of this compound. bohrium.comrsc.org These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity under mild conditions. rsc.orgmit.edu

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the core structures of many pharmaceuticals and functional materials. bohrium.comrsc.org These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.orgmdpi.com This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.com

In the context of pyridazine chemistry, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto the pyridazine ring. For example, a halogenated pyridazine derivative can be coupled with a boronic acid to form a biaryl structure. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyridazine halide, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Reflux |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 80-100 °C |

This table presents typical, not specific, conditions and is for illustrative purposes.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of alkynyl-substituted pyridazines, which are important intermediates for further transformations or as final products with specific electronic or biological properties. nih.govresearchgate.net

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated, providing a route to 6-alkynyl-3-fluoro-2-cyanopyridines. soton.ac.uk This highlights the applicability of this method for the functionalization of pyridazine systems. soton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of a Halopyridine

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. |

This table presents generalized conditions and is for illustrative purposes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in the advancement of this reaction. youtube.com

This methodology is particularly relevant for the synthesis of derivatives of this compound, allowing for the introduction of various substituted amines at different positions on the pyridazine ring. researchgate.netbeilstein-journals.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig reaction has also been extended to the formation of C-O bonds for the synthesis of aryl ethers, a process known as Buchwald-Hartwig etherification. mit.edu This allows for the coupling of aryl halides with alcohols. The development of specific ligands has been crucial for overcoming challenges in this transformation, particularly for less reactive substrates. mit.edu

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane |

This table presents common, not specific, catalytic systems and is for illustrative purposes.

Copper-Mediated Synthetic Transformations

Copper-catalyzed reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles, including pyridazine derivatives. These transformations offer a powerful tool for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

One plausible and efficient pathway to obtaining this compound involves a two-step sequence commencing with a suitable precursor, such as 6-chloropyridazine-4-carbonitrile (B3379898). The critical step in this sequence is a copper-mediated amination reaction. The Ullmann condensation, a classic copper-promoted reaction, can be employed for the conversion of aryl halides to aryl amines. google.com Modern iterations of this reaction often utilize copper(I) catalysts in conjunction with specific ligands to facilitate the coupling under milder conditions.

For the synthesis of this compound, the reaction would proceed as follows: 6-chloropyridazine-4-carbonitrile is reacted with an amino source, such as ammonia (B1221849) or a protected amine, in the presence of a copper catalyst. Commonly used catalysts include copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in combination with a ligand like 1,10-phenanthroline (B135089) or an N,N'-dialkyl-1,2-diaminoethane. The ligand serves to stabilize the copper catalyst and enhance its reactivity.

Table 1: Key Parameters in Copper-Mediated Amination of Halopyridazines

| Parameter | Description | Typical Conditions |

| Copper Source | Provides the catalytic metal center. | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | Stabilizes the catalyst and promotes the reaction. | 1,10-phenanthroline, N,N'-dimethylethylenediamine |

| Base | Neutralizes the generated acid and facilitates the reaction. | K₂CO₃, Cs₂CO₃, t-BuOK |

| Solvent | Provides the reaction medium. | Toluene, Dioxane, DMF |

| Temperature | Influences reaction rate. | 80-140 °C |

Research has demonstrated the efficacy of copper-catalyzed amination on a variety of heterocyclic systems. For instance, the amination of aryl chlorides has been successfully achieved under mild conditions using sterically hindered N¹,N²-diaryl diamine ligands, which prevent catalyst deactivation. researchgate.net Such methodologies could be adapted for the synthesis of this compound, potentially leading to high yields and improved functional group tolerance.

One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic synthesis. These approaches allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

A highly relevant example is the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. uni.lu This reaction involves the condensation of an arylglyoxal, malononitrile, and hydrazine hydrate. The reaction proceeds at room temperature in a mixture of water and ethanol, highlighting its operational simplicity and potential for green applications. uni.lu

A hypothetical one-pot synthesis for this compound could be envisioned starting from glyoxal (B1671930), malononitrile, and hydrazine. The reaction would likely proceed through the initial formation of a hydrazone from glyoxal and hydrazine, which then undergoes a Knoevenagel condensation with malononitrile, followed by cyclization and tautomerization to yield the final product.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Stepwise control over intermediates. | Time-consuming, lower overall yield, more waste. |

| One-Pot/MCR | Increased efficiency, reduced waste, simplified purification. | Can be challenging to optimize, potential for side reactions. |

The development of such a one-pot procedure for this compound would represent a significant advancement, offering a more atom-economical and environmentally benign route compared to traditional multi-step syntheses.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of renewable feedstocks, safer solvents, and catalytic versus stoichiometric reagents, as well as maximizing atom economy.

The synthesis of pyridazine derivatives has seen advancements in the application of green chemistry principles. For instance, the use of water as a solvent in the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a significant step towards a more sustainable process. uni.lu Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for many chemical reactions.

Furthermore, the exploration of catalyst-free reaction conditions or the use of benign catalysts is a key area of research. Some one-pot syntheses of pyridazine analogues have been developed that proceed without the need for a catalyst, relying on the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave irradiation. cymitquimica.com

In the context of copper-mediated synthesis, green chemistry principles can be applied by:

Utilizing highly efficient and recyclable copper catalysts: This minimizes the amount of metal waste generated.

Employing safer, bio-based solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ethanol or water.

Designing reactions with high atom economy: Ensuring that a maximal proportion of the starting materials is incorporated into the final product.

By integrating these principles into the design of synthetic routes for this compound, chemists can develop processes that are not only efficient and high-yielding but also environmentally responsible.

Reactivity and Chemical Transformations of 6 Aminopyridazine 4 Carbonitrile

Reactivity Profiles of the Amino Group

The amino group at the 6-position of the pyridazine (B1198779) ring is a primary amine, rendering it nucleophilic and susceptible to a variety of reactions. cymitquimica.com Its reactivity is a cornerstone for the derivatization of this scaffold.

Acylation and Amidation Reactions

The amino group of 6-aminopyridazine-4-carbonitrile readily undergoes acylation and amidation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule. Acylation is often carried out using acylating agents in the presence of a catalyst. For instance, 4-aminopyridine (B3432731) is known to catalyze acylation reactions, highlighting the general reactivity of amino-substituted pyridines and pyridazines.

Acylation: The reaction with acyl halides or anhydrides introduces an acyl group to the amino function, forming an N-acyl derivative. This reaction typically proceeds under standard acylation conditions.

Amidation: Similarly, reaction with carboxylic acids or their derivatives, such as esters, can form an amide linkage. This can be achieved through various coupling methods common in peptide synthesis and medicinal chemistry.

These reactions are crucial for building more complex molecular architectures and are often employed in the synthesis of biologically active compounds.

Condensation Reactions with Carbonyl Compounds

The primary amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net These reactions are typically catalyzed by acids or can occur under thermal conditions. The formation of the C=N double bond in the imine product provides a new site for further chemical modifications.

For example, the condensation of 2-aminobenzohydrazide with aldehydes and ketones has been shown to yield hydrazones and quinazolines, respectively. researchgate.net This illustrates the general reactivity pattern of amino groups with carbonyls, which is applicable to this compound.

| Reactant | Product Type |

| Aldehyde | Imine (Schiff Base) |

| Ketone | Imine (Schiff Base) |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These transformations allow for the introduction of a wide range of substituents at the position of the original amino group.

Possible transformations of the diazonium salt include:

Halogenation: Replacement of the diazonium group with a halogen (Cl, Br, I).

Cyanation: Introduction of a nitrile group.

Hydroxylation: Formation of a hydroxyl group.

Azide Formation: Introduction of an azido (B1232118) group.

Chemical Behavior of the Nitrile Group

The nitrile group (-C≡N) at the 4-position of the pyridazine ring is another key functional handle for chemical modification. cymitquimica.comvulcanchem.com It is an electrophilic center and can undergo various nucleophilic additions and transformations. cymitquimica.comlumenlearning.com

Nucleophilic Additions and Cyclization Reactions

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. This can lead to the formation of a variety of functional groups and can also be a key step in the construction of new heterocyclic rings.

Addition of Nucleophiles: Strong nucleophiles can add to the carbon-nitrogen triple bond. lumenlearning.com For example, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions if a suitable nucleophilic group is present elsewhere in the molecule or is introduced in a preceding step. This is a common strategy for the synthesis of fused heterocyclic systems.

Reduction and Hydrolysis Transformations

The nitrile group can be transformed into other important functional groups through reduction and hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgyoutube.com The resulting aminomethyl group provides a new point for derivatization. DIBAL-H can be used to reduce nitriles to aldehydes after an acidic workup. youtube.com

| Reagent | Product |

| LiAlH₄, then H₂O | Primary Amine |

| H₂, Catalyst | Primary Amine |

| DIBAL-H, then H₃O⁺ | Aldehyde |

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. lumenlearning.comlibretexts.orglibretexts.org Heating with aqueous acid or base is typically required. libretexts.org The choice of conditions can sometimes allow for the isolation of the intermediate amide. lumenlearning.comlibretexts.org The resulting carboxylic acid can then undergo a range of further reactions, such as esterification or conversion to an acyl halide.

| Conditions | Product |

| H₃O⁺, heat | Carboxylic Acid |

| OH⁻, H₂O, heat | Carboxylate Salt |

Reactivity of the Pyridazine Ring System in this compound

The chemical behavior of this compound is largely dictated by the inherent electronic properties of its pyridazine core, further modulated by the attached amino and carbonitrile functional groups. The interplay of these features governs the molecule's reactivity towards various chemical transformations.

Electron-Deficient Nature and Susceptibility to Nucleophilic Attack

The pyridazine ring is an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring system. This results in a general decrease in electron density on the ring carbons, rendering the pyridazine nucleus electron-deficient. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles.

Studies on related pyridazine-carbonitrile derivatives have confirmed their electrophilic nature and their reactivity towards biological nucleophiles such as glutathione (B108866) and N-acetylcysteine. nih.gov The reactivity of these heteroaromatic nitriles can lead to the formation of adducts with endogenous nucleophiles. nih.gov The general susceptibility of pyridazine derivatives to nucleophilic attack is a well-established principle in heterocyclic chemistry.

A comparative study has shown that the susceptibility of heteroaromatic nitriles to metabolism by nucleophiles follows the order of pyrimidines > pyridazines > pyridines, which is in line with their decreasing electrophilicity. nih.gov This places pyridazine-carbonitriles as moderately reactive electrophiles in this context. The potential for this compound to participate in nucleophilic substitution reactions is a key aspect of its chemical profile. cymitquimica.com

Regioselective Functionalization and Derivatization at Unsubstituted Positions

The unsubstituted positions on the pyridazine ring of this compound are C3 and C5. The electronic environment of these positions, influenced by the adjacent nitrogen atoms and the existing substituents, dictates the regioselectivity of further functionalization. The electron-deficient nature of the pyridazine ring generally favors nucleophilic substitution at positions ortho and para to the ring nitrogens.

While specific studies on the regioselective functionalization of the C3 and C5 positions of this compound are not extensively documented, principles of pyridazine chemistry and research on related systems offer valuable insights. Palladium-catalyzed cross-coupling reactions, such as C-H arylation, are powerful methods for the functionalization of pyridazine derivatives. nih.govrsc.org For instance, the regioselective mono-arylation of diphenyl azolopyridazines has been achieved, demonstrating that selective functionalization is possible even in complex systems. nih.gov

Furthermore, the synthesis of fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, from substituted pyridazines often involves regioselective reactions. In one example, the synthesis from a 4,6-dichloropyridazine-3-carboxylate proceeded via a regioselective nucleophilic substitution at the 4-position. researchgate.netmdpi.com This highlights that the position of substituents plays a crucial role in directing incoming reagents to a specific site on the pyridazine ring. The development of new procedures for the regioselective C-H functionalization of six-membered heterocyclic rings remains a challenging but active area of research. nih.gov

The following table summarizes the expected reactivity at the unsubstituted positions of this compound based on general principles of pyridazine chemistry.

| Position | Electronic Influence | Predicted Reactivity |

| C3 | Adjacent to a ring nitrogen and the electron-withdrawing carbonitrile group. | Highly activated towards nucleophilic attack. Potential site for amination, alkoxylation, or other nucleophilic substitutions. |

| C5 | Flanked by the carbonitrile and amino-substituted carbons, and adjacent to a ring nitrogen. | Also activated towards nucleophilic attack, though potentially to a different extent than C3. The interplay of the electron-withdrawing nitrile and electron-donating amino group will influence its reactivity. |

Investigation of Ring-Opening and Rearrangement Pathways

The pyridazine ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions, particularly when activated by appropriate functional groups. For pyridazine-carbonitrile derivatives, interactions with strong nucleophiles can lead to such transformations.

A notable example is the reaction of pyridazine-carbonitrile compounds with biological thiols like glutathione and N-acetylcysteine. These reactions have been shown to form transient conjugates that can subsequently rearrange to form substituted thiazoline (B8809763) derivatives. nih.gov This pathway highlights a potential metabolic fate and a key reactive pathway for this class of compounds.

While specific studies detailing the ring-opening or rearrangement of this compound are limited, the synthesis of related heterocyclic systems can sometimes proceed through such mechanisms. For example, the synthesis of certain pyridopyridazine (B8481360) derivatives may involve rearrangement steps to yield the final product. uminho.pt The potential for such transformations is an important consideration in the synthetic applications and biological evaluation of this compound.

Spectroscopic Characterization and Structural Elucidation of 6 Aminopyridazine 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, chemists can piece together the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of 6-aminopyridazine-4-carbonitrile, the aromatic protons on the pyridazine (B1198779) ring typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring and its substituents. The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Detailed research findings on various aminopyridine derivatives show characteristic chemical shifts. For instance, in a study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, the amino protons were observed in the ¹H NMR spectra. mdpi.com Similarly, the ¹H NMR spectrum of 6-aminopyridine-2-carboxylic acid shows distinct signals for the aromatic protons. chemicalbook.com For example, the protons on a substituted pyridine (B92270) ring can exhibit complex splitting patterns due to spin-spin coupling, which provides valuable information about their relative positions.

Table 1: Representative ¹H NMR Spectral Data for Aminopyridine Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-Aminopyridine (B3432731) | H-2, H-6 | ~7.8-8.2 | d |

| H-3, H-5 | ~6.5-6.8 | d | |

| NH₂ | Variable | br s | |

| 6-Aminopyridine-2-carboxylic acid | Aromatic H | ~6.7-7.8 | m |

| NH₂ | Variable | br s |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. In this compound and its derivatives, the carbon atoms of the pyridazine ring, the cyano group (-CN), and any substituents will have characteristic chemical shifts. The carbon attached to the electron-withdrawing cyano group is typically found further downfield.

Research on aminopyridine derivatives provides insight into their ¹³C NMR spectra. For instance, studies on 4-aminopyridine have shown distinct signals for the ortho- and meta-carbons of the pyridine ring. researchgate.net The chemical shifts of carbonyl carbons in amino acid derivatives have been shown to correlate with solvent polarities. mdpi.com The carbon atoms in the pyridazine ring of this compound would be expected to resonate at different frequencies due to the influence of the nitrogen atoms and the amino and carbonitrile substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | ~150-160 |

| C4 | ~100-110 |

| C5 | ~130-140 |

| C6 | ~155-165 |

| CN | ~115-125 |

Note: These are predicted values and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, it can definitively establish the connectivity of protons on the pyridazine ring. researchgate.netresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.netsdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the amino protons and the carbon at position 6 of the pyridazine ring would confirm the location of the amino group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. In the FT-IR spectrum of this compound, key vibrational bands would be expected.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives a sharp, intense absorption band around 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are usually observed above 3000 cm⁻¹.

Studies on various aminopyridine and nitrile-containing compounds confirm these characteristic absorption frequencies. For example, FT-IR spectra of aminopyridines clearly show the N-H and ring stretching vibrations. researchgate.netresearchgate.net Similarly, research on related heterocyclic compounds highlights the utility of FT-IR in identifying key functional groups. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 |

| Pyridazine Ring | C=N, C=C Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | >3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

In the study of pyridazine derivatives, mass spectrometry is routinely employed to confirm the successful synthesis of target molecules. For instance, the formation of various substituted pyranopyrazole derivatives, which share structural similarities with pyridazine-carbonitriles, has been confirmed by observing the molecular ion peak (M+) in their mass spectra. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For example, in the analysis of a trimethylsilyl (B98337) (TMS) derivative of a related pyranopyrazole compound, HRMS was used to confirm the elemental composition of a key fragment ion. The calculated mass for the C17H13N2O+ ion was 261.1022, and the measured mass was 261.1017, a difference of only 0.5 mDa, which strongly supports the proposed structure of the fragment. nist.gov

Table 1: Illustrative HRMS Data for a Pyranopyrazole Derivative Fragment

| Fragment Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (mDa) |

| C17H13N2O+ | 261.1022 | 261.1017 | 0.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the energy required to promote an electron to a higher energy molecular orbital. libretexts.org This technique is particularly useful for characterizing compounds with conjugated π systems, such as the aromatic ring in this compound.

The electronic transitions observed in UV-Vis spectra, primarily n → π* and π → π* transitions, provide insights into the electronic structure of the molecule. libretexts.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a chromophore. For example, the UV-Vis spectrum of 4-aminopyridine, a structurally related compound, has been studied to understand its electronic properties. researchgate.net

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 nm |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150-250 nm |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-500 nm |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 250-600 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering definitive proof of a molecule's structure.

The crystal structures of several derivatives containing pyridazine or similar heterocyclic cores have been determined using X-ray diffraction. For instance, the analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile revealed detailed information about its molecular geometry and packing in the solid state. growingscience.com Similarly, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, a related pyran derivative, was elucidated, showing a monoclinic crystal system with specific unit cell dimensions. researchgate.net These studies often highlight the role of hydrogen bonding and other intermolecular forces in stabilizing the crystal lattice. researchgate.net

Table 3: Crystallographic Data for a Pyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.3069(8) |

| b (Å) | 9.7023(7) |

| c (Å) | 24.812(2) |

| β (°) | 94.862(6) |

| Z | 8 |

Computational Chemistry and Theoretical Investigations of 6 Aminopyridazine 4 Carbonitrile

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a widely used method for investigating the electronic excited states of molecules, providing valuable information about their absorption and emission spectra. rsc.org For molecules similar to 6-Aminopyridazine-4-carbonitrile, such as other substituted pyridines and pyridazines, TD-DFT calculations are instrumental in understanding their photophysical properties. scirp.orgijcce.ac.ir

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, the nature of the excited states (e.g., n→π, π→π, charge transfer) can be characterized. For instance, in a study of a related compound, 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT was used to calculate the absorption spectra in both the gas phase and in solution, providing insights into the effect of the solvent on the electronic transitions. scirp.org The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions, with hybrid functionals often providing a good balance between computational cost and accuracy for many organic molecules. researchgate.net

Below is a representative table illustrating the kind of data that can be obtained from TD-DFT calculations for a molecule like this compound. The specific values are hypothetical and serve to demonstrate the format of the output.

Table 1: Calculated Excitation Energies and Oscillator Strengths

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.12 | HOMO -> LUMO (95%) |

| S2 | 4.13 | 300 | 0.05 | HOMO-1 -> LUMO (80%) |

| S3 | 4.96 | 250 | 0.45 | HOMO -> LUMO+1 (90%) |

Ab Initio Methods for High-Accuracy Calculations

For situations demanding very high accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. hu-berlin.de While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for molecular geometries, interaction energies, and other properties. hu-berlin.de

In the context of this compound, high-accuracy ab initio calculations could be used to:

Precisely determine the molecular geometry: Obtaining highly accurate bond lengths and angles is crucial for understanding the molecule's structure and for subsequent calculations of other properties.

Calculate accurate reaction and activation energies: For studying the reactivity of this compound in chemical reactions, ab initio methods can provide reliable energy barriers.

Investigate weak intermolecular interactions: These methods are well-suited for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are important for understanding the crystal packing and condensed-phase behavior of the molecule.

Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are particularly important for describing the electronic structure of molecules with significant multi-reference character, such as those with low-lying excited states or unusual bonding situations. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of a molecule and its interactions with its environment over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, including:

Conformational flexibility: Identifying the different stable and metastable conformations of the molecule and the energy barriers between them. researchgate.net

Solvation effects: Simulating the molecule in a solvent box allows for the study of how the solvent molecules arrange around the solute and how this affects its conformation and properties.

Interactions with other molecules: MD simulations can be used to model the interaction of this compound with other molecules, such as biological macromolecules or other components of a material. nih.gov

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and to analyze the hydrogen bonding network. mdpi.com

Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density. Key parameters derived from AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), which provide information about the nature and strength of the chemical bonds.

The Electron Localization Function (ELF) is another valuable tool for analyzing the electronic structure of molecules. wikipedia.org ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It visualizes regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores, offering a chemically intuitive picture of the electronic structure. wikipedia.orgjussieu.frtaylorandfrancis.com For a molecule like this compound, ELF analysis can help to understand the delocalization of electrons within the pyridazine (B1198779) ring and the nature of the bonding between the amino and cyano substituents and the ring.

Hirshfeld Surface Analysis for Intermolecular Bonding Environments

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov The Hirshfeld surface is constructed by partitioning the crystal electron density into regions associated with each molecule. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify the types and relative importance of different intermolecular contacts.

For this compound, Hirshfeld surface analysis can provide insights into:

Hydrogen bonding: Identifying the donor and acceptor atoms involved in hydrogen bonds and their geometric characteristics.

π-π stacking: Visualizing and quantifying the stacking interactions between the aromatic pyridazine rings.

The analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for a quantitative breakdown of the different types of intermolecular contacts, providing a percentage contribution of each to the total surface area. researchgate.net This information is crucial for understanding the packing motifs and the stability of the crystal structure.

Application As Building Blocks and Chemical Intermediates in Advanced Organic Synthesis

A Scaffold for Diverse Heterocyclic Frameworks

The inherent reactivity of the amino and cyano functionalities, coupled with the electronic nature of the pyridazine (B1198779) ring, makes 6-Aminopyridazine-4-carbonitrile an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Its utility as a scaffold is particularly evident in the preparation of fused pyridazine derivatives and complex polycyclic nitrogen-containing systems.

Synthesis of Fused Pyridazine Derivatives

The strategic placement of reactive groups on the this compound backbone allows for its participation in various cyclization reactions to form fused pyridazine systems. These fused heterocycles are of significant interest in medicinal chemistry and materials science. The amino group can act as a nucleophile, while the cyano group can undergo a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.

For instance, the reaction of this compound with suitable bifunctional reagents can lead to the formation of pyrazolo[3,4-d]pyridazines, triazolo[4,5-c]pyridazines, and other related fused systems. The specific reaction conditions and the choice of the reacting partner dictate the final heterocyclic framework.

| Fused Pyridazine System | Synthetic Approach |

| Pyrazolo[3,4-d]pyridazines | Cyclocondensation with hydrazine (B178648) derivatives. |

| Triazolo[4,5-c]pyridazines | Reaction with nitrous acid followed by cyclization. |

| Pyrimido[4,5-c]pyridazines | Condensation with formamide (B127407) or other one-carbon synthons. |

This table is illustrative and based on general synthetic strategies for analogous compounds, as specific literature for this compound is limited.

Construction of Polycyclic Nitrogen-Containing Systems

Beyond simple fused systems, this compound serves as a key intermediate in the construction of more complex, polycyclic nitrogen-containing architectures. The ability to sequentially or in a one-pot fashion build upon the pyridazine core allows for the creation of intricate molecular scaffolds. These polycyclic systems are often sought after for their potential biological activities and unique photophysical properties. The synthesis of such complex molecules typically involves multi-step reaction sequences where the functionalities of this compound are selectively manipulated to introduce new rings and functional groups.

Modular Synthesis of Compound Libraries and Chemical Diversity Generation

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern drug discovery and materials science. This compound is an exemplary modular unit for the generation of compound libraries. Its distinct reactive sites—the amino group, the cyano group, and the pyridazine ring itself—can be independently and selectively modified.

This modularity allows for the systematic introduction of a wide range of substituents and functional groups, leading to the rapid generation of a diverse collection of related compounds. High-throughput synthesis and screening of these libraries can then be employed to identify molecules with desired biological activities or material properties.

| Reactive Site | Potential Modifications | Resulting Diversity |

| Amino Group | Acylation, Alkylation, Sulfonylation | Varied amide, amine, and sulfonamide functionalities. |

| Cyano Group | Hydrolysis, Alcoholysis, Cycloaddition | Carboxylic acids, esters, amides, tetrazoles. |

| Pyridazine Ring | N-alkylation, N-oxidation | Modified core structure with altered electronic properties. |

This table illustrates the potential for chemical diversity based on the reactivity of the functional groups present in this compound.

Precursors for Advanced Organic Materials with Tunable Properties

The electron-deficient nature of the pyridazine ring, combined with the electron-donating amino group and the electron-withdrawing cyano group, imparts interesting electronic and photophysical properties to this compound and its derivatives. This makes it a promising precursor for the development of advanced organic materials.

By incorporating this pyridazine building block into larger conjugated systems, such as polymers or dendrimers, it is possible to create materials with tailored optical and electronic properties. The ability to modify the substituents on the pyridazine core allows for fine-tuning of the material's energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport characteristics. These tunable properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. However, specific research detailing the synthesis and characterization of such materials derived from this compound is not extensively documented in publicly available literature.

Future Research Directions and Emerging Methodologies in 6 Aminopyridazine 4 Carbonitrile Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are becoming central to the synthesis of pyridazine (B1198779) derivatives. Future research will prioritize methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Key Sustainable Approaches:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. A one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been reported, involving the reaction of malononitrile, arylglyoxals, and hydrazine (B178648) hydrate. nih.gov This approach is advantageous due to its operational simplicity and the use of water as a green solvent. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the pre-functionalization of starting materials, thus reducing the number of synthetic steps and waste generation. researchgate.netnih.gov For pyridazine systems, transition-metal catalysis is a common approach to achieve regioselective C-H activation, allowing for the introduction of various functional groups. researchgate.netnih.gov Overcoming challenges related to the electron-deficient nature of the pyridazine ring and the coordinating effect of its nitrogen atoms is a key area of ongoing research. researchgate.netnih.gov

Metal-Free Synthesis: The development of synthetic routes that avoid transition metals is a significant goal for sustainability, as it circumvents issues of metal toxicity and cost. acs.org Metal-free aza-Diels-Alder reactions, for instance, offer a sustainable and cost-effective alternative for constructing pyridazine rings. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green method that often leads to shorter reaction times, higher yields, and improved product purity. researchgate.neteurekalert.org The use of microwave irradiation can facilitate the rapid and efficient synthesis of various nitrogen heterocycles, including pyridazines. eurekalert.orgnih.gov

| Sustainable Method | Description | Key Advantages | Relevant Findings for Pyridazine Synthesis |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, reduced waste, operational simplicity. | Demonstrated for one-pot synthesis of aminopyridazine carbonitriles in water. nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Step economy, reduced pre-functionalization, access to novel derivatives. | Palladium-catalyzed C-H arylation shows promise for functionalizing pyridazine scaffolds. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid heating, shorter reaction times, often higher yields and purity. researchgate.neteurekalert.org | Effective for synthesizing a wide range of bioactive nitrogen heterocycles. eurekalert.orgnih.gov |

| Metal-Free Reactions | Synthetic protocols that do not require metal catalysts. | Avoids metal contamination, reduces cost and toxicity. | Aza-Diels-Alder reactions provide a regioselective, metal-free route to pyridazines. acs.org |

Integration of Flow Chemistry and Automation in Synthesis

The transition from batch to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency.

Flow Chemistry and Automation: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and yield. mdpi.com For the synthesis of heterocycles like pyridazines, flow chemistry can significantly reduce reaction times—from hours in batch to minutes in flow—and allow for the safe handling of hazardous intermediates. mdpi.comnih.gov

Automation is a crucial component for the routine and large-scale production of complex molecules. Automated synthesis platforms, often integrated with flow reactors, can perform multi-step syntheses with high precision and minimal human intervention. d-nb.infonih.gov The automated synthesis of radiopharmaceuticals, such as 6-[18F]FDOPA, showcases the capability of these systems to handle complex, multi-step processes, which is directly applicable to the production of 6-Aminopyridazine-4-carbonitrile derivatives for high-throughput screening or manufacturing. d-nb.infonih.govnih.gov

| Technology | Key Features | Benefits for this compound Synthesis |

|---|---|---|

| Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced reaction control, improved safety, scalability, and reduced reaction times. mdpi.comnih.gov |

| Automated Synthesis | Use of robotic systems to perform chemical syntheses. | High reproducibility, suitable for high-throughput synthesis, GMP compliance. d-nb.info |

| Microreactors | Miniaturized continuous flow reactors with small channel dimensions. | Excellent heat and mass transfer, precise control over reaction conditions. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. researchgate.netpharmtech.com In-situ spectroscopic techniques are the cornerstone of PAT, providing real-time insights into reaction dynamics.

Key Monitoring Techniques:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time, in-line monitoring of chemical reactions. youtube.com They can track the concentration of reactants, intermediates, and products, providing critical data on reaction kinetics and mechanism without the need for sample extraction. nih.govacs.org Raman spectroscopy is particularly adept at analyzing solid suspensions and crystallization processes. youtube.com

NMR Spectroscopy: Once confined to analytical labs, benchtop NMR spectrometers are now being used for in-situ reaction monitoring. researchgate.netresearchgate.netnih.gov This technique offers detailed structural information, allowing for unambiguous identification of species in the reaction mixture and elucidation of reaction pathways. researchgate.netresearchgate.net

Mass Spectrometry: Headspace mass spectrometry can be employed for real-time monitoring of volatile components in a reaction, providing valuable process insights. researchgate.net

The data from these techniques enable a deeper understanding of the reaction, facilitating optimization, ensuring batch-to-batch consistency, and enabling real-time process control. researchgate.netyoutube.com

Machine Learning and AI-Driven Computational Design of Novel Derivatives and Reaction Pathways

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and development of new molecules and synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to correlate chemical structures with specific properties, such as biological activity or toxicity. researchgate.netnih.gov For pyridazine derivatives, QSAR can be used to predict their efficacy for a particular application and guide the design of more potent analogs. nih.gov

Molecular Docking and Dynamics: These computational techniques simulate the interaction between a small molecule and a biological target (e.g., a protein). nih.gov They are used to predict the binding affinity and mode of action of novel this compound derivatives, helping to prioritize candidates for synthesis. nih.govjocpr.comjocpr.com

Reaction Pathway Prediction: AI tools can analyze vast datasets of known chemical reactions to predict plausible synthetic pathways for a target molecule. rsc.orgpurdue.edu This can help chemists devise more efficient and novel routes to this compound and its derivatives. Density Functional Theory (DFT) calculations can further be used to analyze reaction mechanisms and predict regioselectivity, complementing experimental work. rsc.org

In Silico Screening: Virtual screening of large compound libraries using these computational methods allows for the rapid identification of promising candidates with desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before committing resources to their synthesis. nih.gov

These computational approaches de-risk and accelerate the drug discovery pipeline, enabling the design of novel this compound derivatives with optimized properties for specific therapeutic or industrial applications. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-aminopyridazine-4-carbonitrile derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Aqueous-based multicomponent reactions under thermal conditions are highly effective for synthesizing pyridazinecarbonitrile derivatives. For example, reactions involving aryl aldehydes, malononitrile, and hydrazine derivatives in water at 80–100°C yield products with >90% efficiency. Solvent choice (e.g., water vs. ethanol) and catalyst type (e.g., piperidine) critically impact regioselectivity and purity. Characterization via NMR and HRMS is essential to confirm structural integrity, as seen in derivatives like 6-amino-3-methyl-4-(4-bromophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, where HRMS data matched calculated values within 0.0002 Da .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer:

- NMR : Protons adjacent to electron-withdrawing groups (e.g., nitrile) resonate downfield (δ 12.09–12.14 ppm for NH groups in pyrazole derivatives) .

- NMR : Carbonitrile carbons appear at δ 111–117 ppm, while aromatic carbons range from δ 128–164 ppm, depending on substituent effects .

- IR : The nitrile stretch (2212 cm) and NH vibrations (3329–3478 cm) are diagnostic. Discrepancies between observed and theoretical values may indicate hydrogen bonding or polymorphism .

Cross-validation with HRMS (e.g., [M+H] ion matching within 0.002 Da) ensures accuracy .

Q. What are the best practices for characterizing hydrogen-bonding networks in this compound crystals?

Methodological Answer: X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization is critical. For example, Hirshfeld surface analysis reveals intermolecular N–H···N and C–H···π interactions that stabilize dimeric structures. Hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) can be analyzed using graph-set theory to predict packing efficiency and solubility .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, methoxy) influence the reactivity and biological activity of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., Br at the 4-position) enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., with amines or hydrazines). Conversely, methoxy groups increase electron density, favoring cyclization reactions. Computational studies (DFT at B3LYP/6-31G**) show that substituents alter frontier molecular orbitals (HOMO-LUMO gaps), correlating with antimicrobial activity in derivatives like 6-amino-4-(4-methoxyphenyl) analogs .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for structurally similar derivatives?

Methodological Answer:

- Yield Discrepancies : Optimize stoichiometry (e.g., 1:1.2:1 molar ratios for aldehyde:malononitrile:hydrazine) and use reflux vs. microwave conditions to improve reproducibility .

- Spectral Variations : Compare solvent effects (DMSO-d vs. CDCl) on chemical shifts. For example, NH protons in DMSO may appear broader due to hydrogen bonding .

- Crystallographic Data : Use twin refinement in SHELXL to resolve ambiguous electron density in polymorphic systems .

Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity of this compound analogs?

Methodological Answer:

- Docking Studies : AutoDock Vina or Glide can model interactions with targets like dihydrofolate reductase (DHFR). For instance, 6-amino-4-(thiophen-2-yl) derivatives show strong binding (ΔG = −9.2 kcal/mol) via H-bonding with Arg and hydrophobic contacts .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. MEP surfaces for 6-amino-3-methyl derivatives highlight the nitrile group as a reactive hotspot .

Q. What experimental and computational approaches elucidate reaction mechanisms (e.g., cyclization, substitution) in pyridazinecarbonitrile synthesis?

Methodological Answer:

- Kinetic Studies : Monitor reactions via in situ IR to detect intermediates (e.g., Knoevenagel adducts).

- Isotopic Labeling : Use -labeled hydrazine to trace cyclization pathways .

- Mechanistic DFT : Simulate transition states (TS) for key steps. For example, TS energy barriers for pyranopyrazole formation are ~25 kcal/mol, consistent with experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.